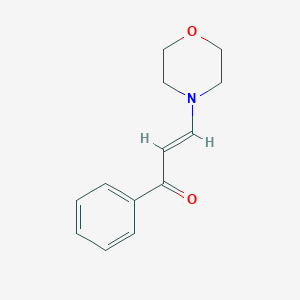
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animals and humans.
Wirkmechanismus
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is then taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress, which ultimately results in the death of the neuron.
Biochemische Und Physiologische Effekte
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced neurotoxicity leads to the selective loss of dopamine-producing neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- also induces oxidative stress and inflammation in the brain, which contributes to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a widely used model for studying Parkinson's disease. It is a reproducible and reliable model that closely mimics the human disease. However, there are some limitations to this model, such as the fact that 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism does not fully replicate the complex pathophysiology of the human disease, and that it does not account for the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research. One area of research is the development of new therapies for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a valuable model for testing new therapies and identifying potential drug targets. Another area of research is the identification of biomarkers for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals can be used to study the molecular and cellular changes that occur in the brain during the course of the disease, which can lead to the identification of new biomarkers for early diagnosis and monitoring of the disease. Finally, 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research can be used to study the neurobiology of addiction and drug abuse, as 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been shown to induce behavioral changes in animals that are similar to those seen in drug addiction.
Synthesemethoden
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- can be synthesized by the reaction of phenylmagnesium bromide with 3-(4-morpholinyl)-2-propen-1-one in the presence of copper(I) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals has been used as a model for studying the disease and developing new therapies.
Eigenschaften
CAS-Nummer |
14677-24-8 |
|---|---|
Produktname |
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(E)-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-7H,8-11H2/b7-6+ |
InChI-Schlüssel |
GTAHTHUGNVIJEK-VOTSOKGWSA-N |
Isomerische SMILES |
C1COCCN1/C=C/C(=O)C2=CC=CC=C2 |
SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



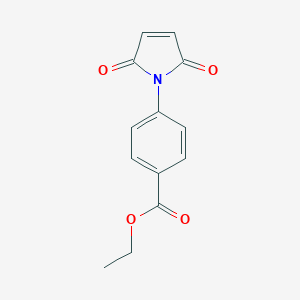
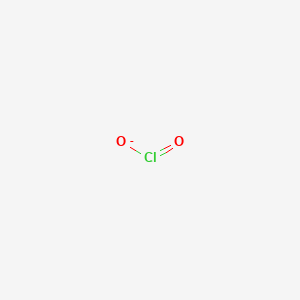
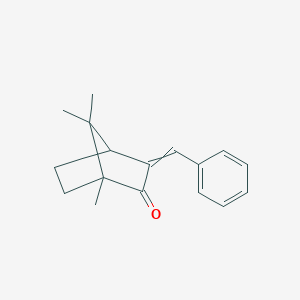
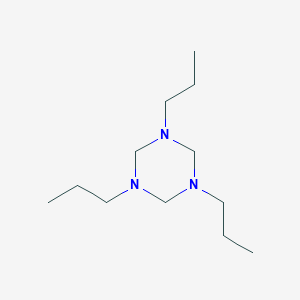
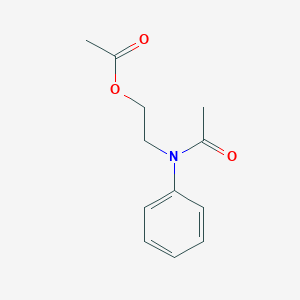
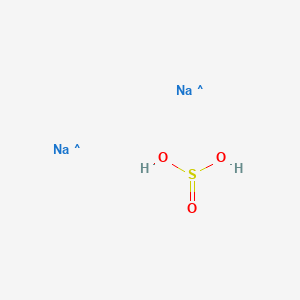
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
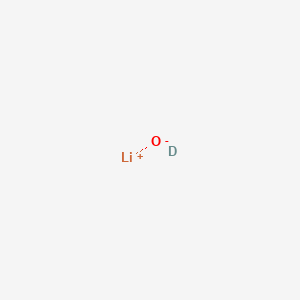
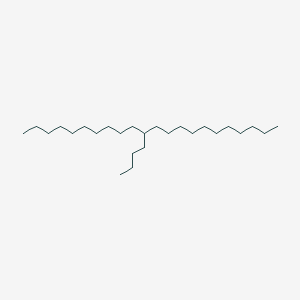
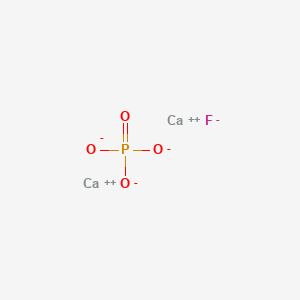
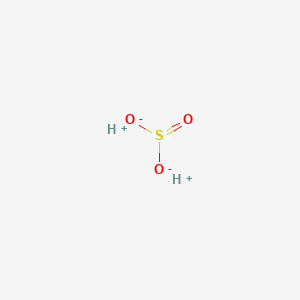
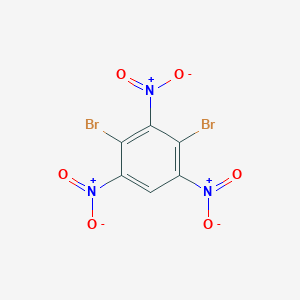
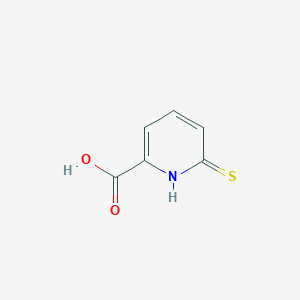
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)